molecular formula C19H18FN3O4S2 B2888064 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 1421531-11-4

1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No. B2888064
CAS RN: 1421531-11-4
M. Wt: 435.49
InChI Key: HDNHUOKPSMPRMB-UHFFFAOYSA-N
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Description

The compound “1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is similar to the one you’re asking about . It has a CAS Number of 1421468-70-3 and a molecular weight of 224.26 . It’s stored at 4°C and protected from light .


Synthesis Analysis

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .


Molecular Structure Analysis

The structures of these compounds were confirmed by 1H NMR, 13C NMR, and 19F NMR spectra, elemental analyses, and in some cases, also by single-crystal X-ray diffraction techniques .


Chemical Reactions Analysis

The synthesis of these compounds involves a condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides .


Physical And Chemical Properties Analysis

The compound “1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” has a molecular weight of 224.26 . It’s stored at 4°C and protected from light .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds related to "1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate" have been synthesized and evaluated for their pharmacological potentials. For instance, azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole have been developed, demonstrating activities such as anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant properties (Gurupadayya et al., 2008). This indicates a broad spectrum of potential therapeutic applications for these compounds, from pain management to neurological disorders.

Microwave-Assisted Synthesis

The efficiency of synthesis processes has been enhanced through microwave-assisted methods, leading to the rapid and efficient production of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, which show significant pharmacological activities such as antibacterial and antifungal properties (Mistry & Desai, 2006). This advancement in synthetic chemistry could streamline the development of new drugs with potential applications in combating microbial infections.

Antimicrobial Applications

Research has shown that fluorobenzamides containing thiazole and thiazolidine exhibit promising antimicrobial activity. Compounds synthesized through conventional and microwave methods have been tested against various bacteria and fungi, demonstrating significant efficacy, especially with the presence of a fluorine atom enhancing antimicrobial properties (Desai et al., 2013). Such findings suggest the potential for these compounds to be developed into new antimicrobial agents.

Antitumor Properties

The antitumor potential of fluorinated 2-(4-aminophenyl)benzothiazoles has been explored, with some compounds showing potent cytotoxicity in vitro against specific human cancer cell lines. These findings highlight the potential of benzothiazole derivatives in cancer therapy, particularly in targeting breast cancer cells (Hutchinson et al., 2001). The exploration of such compounds could lead to the development of new anticancer drugs.

Anticancer Activity and Cell Cycle Regulation

Isoxazole derivatives of benzothiazoles have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, compounds exhibited significant anti-cancer activity and were effective in inducing G2/M cell cycle arrest and apoptosis in colon cancer cell lines through the activation of p53, suggesting a promising avenue for cancer treatment (Kumbhare et al., 2014).

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about isn’t available, benzothiazoles, a group of heterocyclic moieties found in a plethora of natural compounds, reveal interesting biocidal activities against a wide range of bacteria, viruses, helminths, fungi, and some tumor cell lines .

properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S2/c1-22(2)29(25,26)15-6-3-12(4-7-15)18(24)27-14-10-23(11-14)19-21-16-8-5-13(20)9-17(16)28-19/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNHUOKPSMPRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

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